Cas no 1805034-32-5 (Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate)

Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate
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- インチ: 1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(11)4-7(8(6)12)10(13,14)15/h3-4H,2H2,1H3
- InChIKey: LOJWFZRHUXYIHL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)OCC)C(=C(C(F)(F)F)C=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 26.3
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007815-1g |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
1805034-32-5 | 97% | 1g |
1,579.40 USD | 2021-05-31 | |
Alichem | A015007815-250mg |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
1805034-32-5 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Aaron | AR022INQ-1g |
ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
1805034-32-5 | 95% | 1g |
$559.00 | 2025-02-13 | |
abcr | AB606357-1g |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate; . |
1805034-32-5 | 1g |
€479.20 | 2024-07-24 | ||
Alichem | A015007815-500mg |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
1805034-32-5 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
abcr | AB606357-250mg |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate; . |
1805034-32-5 | 250mg |
€265.40 | 2024-07-24 | ||
Aaron | AR022INQ-500mg |
ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate |
1805034-32-5 | 95% | 500mg |
$420.00 | 2025-02-13 | |
abcr | AB606357-5g |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate; . |
1805034-32-5 | 5g |
€1572.80 | 2024-07-24 |
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoateに関する追加情報
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate: A Comprehensive Overview
Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate, with the CAS number 1805034-32-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with chlorine, fluorine, and trifluoromethyl groups at specific positions on the aromatic ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various research and industrial applications.
The synthesis of Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or nucleophilic aromatic substitution. Recent studies have focused on optimizing the synthesis process to enhance yield and purity while minimizing environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates and improve selectivity. These advancements not only contribute to the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.
In terms of applications, Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate has demonstrated potential in drug discovery programs targeting various therapeutic areas. Its structure makes it an ideal candidate for modulating receptor activity or inhibiting enzyme function, which are critical mechanisms in treating diseases such as cancer and neurodegenerative disorders. Recent research has highlighted its ability to act as a lead compound in designing novel kinase inhibitors, a class of drugs that play a pivotal role in oncology.
Beyond pharmaceuticals, this compound has also found utility in agrochemicals, particularly as a precursor for herbicides and fungicides. The trifluoromethyl group contributes to the compound's stability and bioavailability, making it suitable for agricultural applications where persistence and efficacy are paramount. Additionally, its electronic properties make it a promising candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its potential as an electron transport layer material due to its high charge carrier mobility and thermal stability.
The environmental impact of Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate has been a subject of recent scrutiny. Studies have evaluated its biodegradation pathways under various conditions, with findings indicating moderate persistence in aqueous environments. However, efforts are underway to develop eco-friendly alternatives or recycling strategies to mitigate any adverse effects on ecosystems. These initiatives underscore the importance of sustainable chemistry in modern industrial practices.
From a toxicological perspective, Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate exhibits low acute toxicity based on preliminary animal studies. However, long-term exposure effects remain under investigation. Regulatory agencies have implemented stringent guidelines for handling and disposal of this compound to ensure worker safety and environmental protection.
In conclusion, Ethyl 5-chloro-2-fluoro-3-(trifluoromethyl)benzoate stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure continues to inspire innovative research directions, while ongoing efforts aim to enhance its sustainability profile. As scientific understanding of this compound deepens, it is poised to play an even greater role in advancing technological and medical frontiers.
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